Lipophilicity Advantage Over Non-Brominated Parent
Computational predictions indicate that Methyl 7-Bromoindole-3-acetate (XLogP3 = 2.5) is substantially more lipophilic than its non-brominated analog Methyl indole-3-acetate (XLogP = 1.70) [1]. This +0.8 log unit difference translates to approximately a 6.3-fold higher octanol-water partition coefficient, which can significantly influence membrane permeability and non-specific protein binding in biological assays.
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | Methyl indole-3-acetate: XLogP = 1.70 |
| Quantified Difference | ΔXLogP = +0.8 (~6.3× higher partition coefficient) |
| Conditions | Computational prediction; XLogP3 algorithm (BOC Sciences) vs. XLogP (Plantaedb) |
Why This Matters
For medicinal chemistry programs requiring enhanced membrane permeability or specific logD windows, the 7-bromo methyl ester provides predictable lipophilicity adjustment relative to the non-brominated scaffold.
- [1] Plantaedb. Methyl indole-3-acetate. XLogP: 1.70. View Source
